

Optimizing ESI source parameters for deschlorophenyl fluoxastrobin

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Compound of Interest

Compound Name: (E)-Deschlorophenyl Fluoxastrobin

CAS No.: 852429-78-8

Cat. No.: B587759

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Technical Support Hub: High-Sensitivity MS Analysis of Deschlorophenyl Fluoxastrobin

Ticket ID: #ESI-OPT-882 Status: Open Subject: Optimizing ESI Source Parameters for Deschlorophenyl Fluoxastrobin (Metabolite Analysis) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

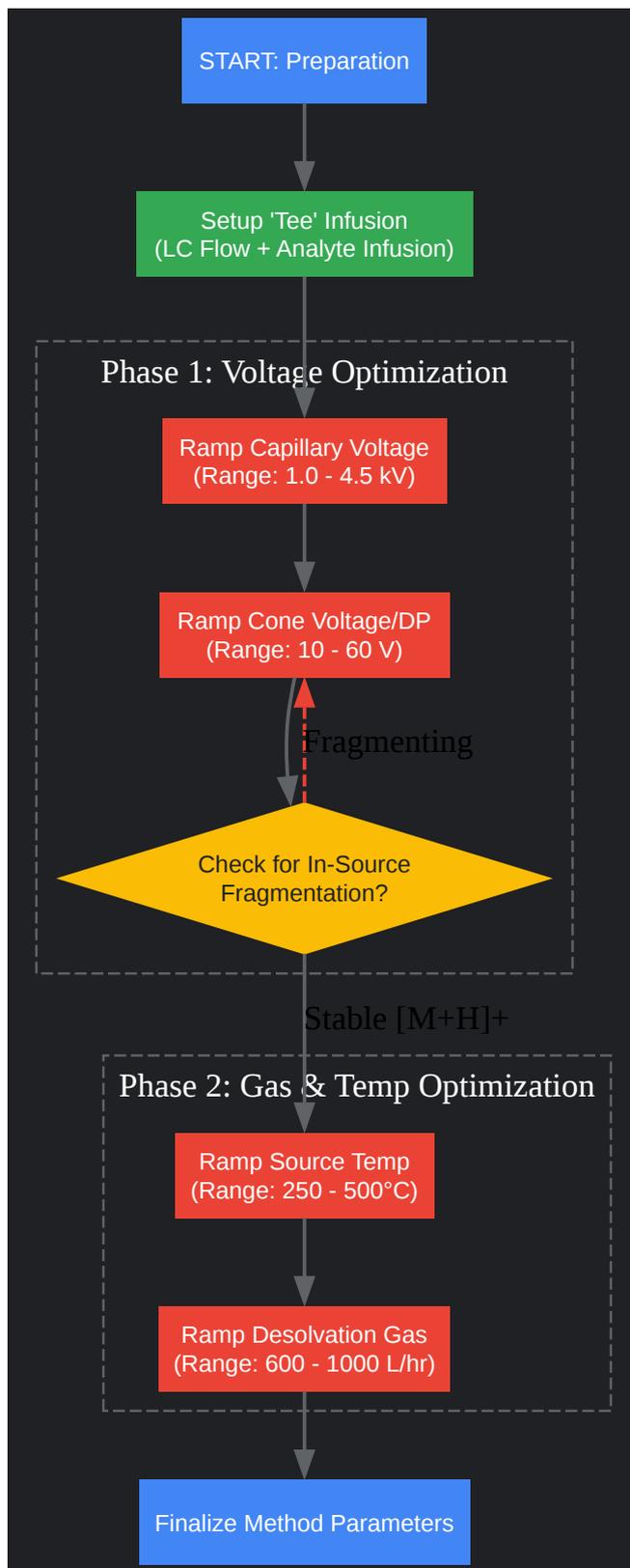
Deschlorophenyl fluoxastrobin (

, MW 348.[1][2][3]29) is a primary metabolite and photodegradation product of the strobilurin fungicide fluoxastrobin. Unlike the parent compound, this molecule lacks the chlorophenyl moiety, significantly altering its lipophilicity and ionization behavior.

This guide provides a self-validating workflow to optimize Electrospray Ionization (ESI) parameters. Because metabolites often exhibit higher thermal lability than parent compounds, standard "generic" pesticide settings often result in in-source fragmentation, leading to poor sensitivity for the molecular ion

Part 1: The Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing source parameters using Flow Injection Analysis (FIA).



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Figure 1: Step-by-step logic for ESI source optimization. Note the critical feedback loop at "Check for In-Source Fragmentation," essential for labile metabolites.

Part 2: Critical Parameter Optimization

Do not rely on the parent compound's settings. Use the "Tee-Infusion" method: mix the analyte standard (1 µg/mL) via a syringe pump (10 µL/min) into the LC flow (0.4 mL/min, 50:50 Mobile Phase A/B) to simulate real run conditions.

Cone Voltage / Declustering Potential (DP)

- The Science: This parameter accelerates ions through the vacuum interface.
- The Risk: Deschlorophenyl fluoxastrobin contains ether linkages and a dioxazine ring. Excess energy here will strip the dioxazine ring before the quadrupole, destroying the precursor ion signal (349).
- Protocol:
 - Center mass spectrometer on 349.1 ().
 - Ramp Cone Voltage from 0V to 60V in 5V increments.
 - Target: Plot Intensity vs. Voltage. Select the peak of the curve.[4]
 - Correction: If you see high abundance of fragment ions (e.g., 188 or 206) in the MS1 scan, lower the voltage by 5-10V from the maximum intensity point.

Capillary Voltage (Spray Voltage)

- The Science: Creates the Taylor cone.
- The Risk: Too high (>4.0 kV) causes corona discharge, seen as erratic baseline spikes.
- Protocol:
 - Start at 1.0 kV (Positive Mode).
 - Step up to 4.5 kV.
 - Observation: Look for the "plateau" where signal is stable. For strobilurins, this is typically 2.5 – 3.5 kV.

Source Temperature & Desolvation Gas

- The Science: Evaporates the solvent droplets.
- The Risk: Thermal degradation. While fluoxastrobin (parent) is robust, the metabolite is more polar and potentially thermally sensitive.
- Protocol:
 - Set Gas Flow high (800-1000 L/hr or 40-60 psi) to aid mechanical desolvation.
 - Ramp temperature from 250°C to 500°C.
 - Stop if signal drops or noise increases significantly. A range of 350°C - 400°C is usually optimal for this class of compounds.

Part 3: Data Summary & Reference Ranges

Use this table as a starting point, but perform the optimization steps above to fine-tune for your specific instrument (e.g., Sciex vs. Waters vs. Agilent geometries differ).

Parameter	Recommended Start	Optimization Range	Critical Note
Ionization Mode	ESI (+)	Positive	Pyrimidine nitrogen accepts proton easily.
Precursor Ion	349.1	0.5 Da	Monoisotopic mass of .
Capillary Voltage	3.0 kV	2.0 – 4.0 kV	Watch for discharge at >3.5 kV.
Cone Voltage (DP)	25 V	10 – 50 V	Crucial: Keep low to prevent in-source CID.
Source Temp	350°C	300 – 500°C	Higher flow rates require higher temps.
Desolvation Gas	800 L/hr (High)	600 – 1000 L/hr	Essential for aqueous mobile phases.

Part 4: Troubleshooting Hub (FAQ)

Q1: I see a strong signal at m/z 371 instead of 349. What is happening? A: You are forming the Sodium Adduct

- Cause: Trace sodium in your solvents or glassware.
- Fix:
 - Add 0.1% Formic Acid or 5mM Ammonium Formate to your mobile phase. This provides an excess of protons () or ammonium () to suppress sodium binding.
 - Switch to LC-MS grade solvents and plasticware (glass leaches sodium).

Q2: My signal intensity fluctuates wildly (high RSD). A: This indicates an unstable Taylor Cone.

- Check 1: Is your Capillary Voltage too high? Lower it by 0.5 kV.
- Check 2: Is your nebulizer gas flow too low? Increase flow to stabilize the spray.
- Check 3: Ensure the LC column effluent is not exceeding the source's evaporation capacity. If flowing >0.5 mL/min, divert the first 1-2 minutes to waste.

Q3: I see the parent fluoxastrobin peak, but not the metabolite. A: The metabolite is more polar (elutes earlier on C18).

- Action: Check the "dead volume" time of your chromatogram. Deschlorophenyl fluoxastrobin elutes significantly earlier than the parent. Ensure you are not diverting the solvent front to waste during the metabolite's elution window.

References

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Sources

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- [3. GSRS \[gsrs.ncats.nih.gov\]](#)
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